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Compound of Interest

Compound Name: 7-Bromoimidazo[1,5-a]pyridine

Cat. No.: B592049

7-Bromoimidazo[1,5-a]pyridine: A Technical
Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on 7-Bromoimidazo[1,5-a]pyridine,
a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the
limited availability of data for this specific isomer, this guide consolidates known information on
the broader imidazo[1,5-a]pyridine class and provides informed estimations for the properties
and synthesis of the 7-bromo derivative. This guide covers chemical identifiers, a proposed
synthesis protocol, potential biological activity with a focus on relevant signaling pathways, and
physicochemical properties.

Chemical Identifiers and Properties

While specific experimental data for 7-Bromoimidazo[1,5-a]pyridine is scarce, its
fundamental chemical identifiers have been established.
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Identifier Value Source

CAS Number 865156-48-5 Chemical Supplier Catalogs
Molecular Formula C7HsBrN2

Molecular Weight 197.03 g/mol

Canonical SMILES C1=CC2=C(N=CN2)C=C1Br

INChl=1S/C7H5BrN2/c8-6-1-2-

InChl Ke
y 7-5-9-4-10(7)3-6/h1-5H

Estimated Physicochemical Properties:

Quantitative experimental data for 7-Bromoimidazo[1,5-a]pyridine are not readily available in
the public domain. The following table provides estimated values based on data for isomeric
compounds such as 1-Bromoimidazo[1,5-a]pyridine and the parent imidazo[1,5-a]pyridine.
These values should be used as a guideline and require experimental verification.

Property Estimated Value Notes

Light-colored crystalline Based on 1-Bromoimidazo[1,5-
Appearance -

powder a]pyridine[1]

Recommended for similar
Storage Conditions Store at 0-8 °C bromo-heterocyclic

compounds[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 7-Bromoimidazo[1,5-a]pyridine
Is not currently published in peer-reviewed literature. However, a plausible synthetic route can
be proposed based on established methods for the synthesis of the imidazo[1,5-a]pyridine core
and subsequent regioselective bromination.

General Synthesis of the Imidazo[1,5-a]pyridine Core
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The imidazo[1,5-a]pyridine scaffold is commonly synthesized via the cyclocondensation of 2-
(aminomethyl)pyridines with various electrophiles. One established method involves the
reaction of a 2-(aminomethyl)pyridine with a nitroalkane in the presence of polyphosphoric acid
(PPA).

Proposed Experimental Protocol for 7-
Bromoimidazo[1,5-a]pyridine

This proposed two-step protocol involves the synthesis of the imidazo[1,5-a]pyridine core
followed by regioselective bromination.

Step 1: Synthesis of Imidazo[1,5-a]pyridine
This step would follow a general procedure for the cyclization of 2-(aminomethyl)pyridine.

¢ Reactants: 2-(aminomethyl)pyridine, an appropriate C1-electrophile (e.g., formaldehyde or
its equivalent).

o Conditions: The reaction is typically carried out in a suitable solvent and may be acid or
base-catalyzed.

o Work-up: Standard aqueous work-up followed by extraction and purification by column
chromatography.

Step 2: Regioselective Bromination

The bromination of the imidazo[1,5-a]pyridine core is expected to be an electrophilic aromatic
substitution. The position of bromination will be directed by the electronic properties of the
bicyclic system. For many heterocyclic compounds, N-bromosuccinimide (NBS) is an effective
brominating agent.[2][3]

e Reactants: Imidazo[1,5-a]pyridine, N-Bromosuccinimide (NBS).
¢ Solvent: A non-polar aprotic solvent such as dichloromethane (DCM) or chloroform (CHCI3).

e Procedure:
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o Dissolve the imidazo[1,5-a]pyridine in the chosen solvent in a round-bottom flask.
o Cool the solution in an ice bath.
o Add NBS portion-wise with stirring.

o Allow the reaction to warm to room temperature and stir until completion (monitored by
TLC).

o Quench the reaction with an aqueous solution of sodium thiosulfate.
o Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
o Remove the solvent under reduced pressure.

o Purify the crude product by column chromatography on silica gel to isolate 7-
Bromoimidazo[1,5-a]pyridine.

Note: The regioselectivity of the bromination would need to be confirmed by analytical methods
such as NMR spectroscopy.

Biological Activity and Signaling Pathways

While no specific biological activity has been reported for 7-Bromoimidazo[1,5-a]pyridine, the
broader class of imidazo[1,5-a]pyridine derivatives has shown significant potential in drug
discovery, particularly in oncology. These compounds have been identified as inhibitors of key
signaling pathways implicated in cancer progression.

PI3K/Akt Signhaling Pathway

Several studies have demonstrated that imidazo[1,5-a]pyridine derivatives can act as inhibitors
of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4] This pathway is a critical
regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark
of many cancers. Inhibition of this pathway by imidazo[1,5-a]pyridine analogues can lead to
decreased phosphorylation of Akt and downstream effectors, ultimately inducing apoptosis in
cancer cells.
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Caption: Inhibition of the PI3K/Akt signaling pathway by imidazo[1,5-a]pyridines.
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Whnt/B-catenin Signaling Pathway

The Wnt/B-catenin signaling pathway is another crucial pathway in both embryonic
development and cancer.[5] Dysregulation of this pathway can lead to the accumulation of (3-
catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates the
transcription of target genes involved in cell proliferation and differentiation. Some imidazo[1,2-
a]pyridine derivatives, a closely related class of compounds, have been shown to inhibit this
pathway, suggesting a potential mechanism of action for imidazo[1,5-a]pyridines as well.[6]
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Caption: Potential inhibition of the Wnt/[3-catenin pathway by imidazo[1,5-a]pyridines.
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Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and biological evaluation
of novel imidazo[1,5-a]pyridine derivatives.
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Caption: General workflow for the development of imidazo[1,5-a]pyridine-based compounds.

Conclusion

7-Bromoimidazo[1,5-a]pyridine represents an under-investigated yet potentially valuable
scaffold for the development of new therapeutic agents. While direct experimental data is
limited, this guide provides a foundational understanding based on the known chemistry and
biology of the broader imidazo[1,5-a]pyridine class. The proposed synthetic route offers a
starting point for its preparation, and the highlighted signaling pathways suggest promising
avenues for biological evaluation. Further research is warranted to fully elucidate the chemical
and pharmacological properties of this specific compound and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b592049#7-bromoimidazo-1-5-a-pyridine-cas-number-
and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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